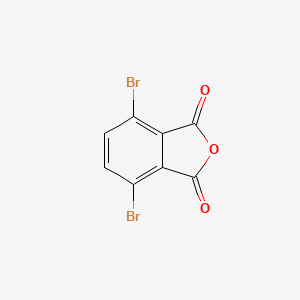

3,6-Dibromophthalic Anhydride

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-dibromo-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAOHMOFJGFOSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Br)C(=O)OC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25834-16-6 | |

| Record name | 3,6-Dibromophthalic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3,6-Dibromophthalic Anhydride

This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 3,6-Dibromophthalic Anhydride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹H and ¹³C NMR analysis, offering insights into spectral interpretation and experimental best practices.

Introduction: The Structural Elucidation of a Key Intermediate

This compound is a crucial building block in the synthesis of a wide array of functional organic materials, including polymers, dyes, and pharmaceuticals. Its chemical structure, characterized by a phthalic anhydride core symmetrically substituted with two bromine atoms, dictates its reactivity and suitability for various applications. An unambiguous confirmation of its molecular structure is paramount for ensuring the quality and efficacy of downstream products.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive analytical technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will explore the expected ¹H and ¹³C NMR spectral features of this compound and provide a robust experimental framework for its characterization.

Predicted ¹H NMR Spectral Analysis of this compound

Due to the symmetrical nature of this compound, the two protons on the aromatic ring are chemically and magnetically equivalent. This equivalence leads to a simplified ¹H NMR spectrum.

Expected Chemical Shift

The aromatic protons in the parent phthalic anhydride resonate as a multiplet around 7.9 ppm.[1][2] The introduction of two electron-withdrawing bromine atoms at the 3 and 6 positions is expected to deshield the adjacent protons (at positions 4 and 5), causing a downfield shift in their resonance frequency. Therefore, a singlet is anticipated for the two equivalent aromatic protons. The predicted chemical shift for these protons would likely fall in the range of 8.0 - 8.2 ppm .

Multiplicity

Given the chemical equivalence of the two aromatic protons (H-4 and H-5), no spin-spin coupling between them will be observed. Consequently, the ¹H NMR spectrum of this compound is predicted to exhibit a single, sharp singlet.

Predicted ¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected due to the molecule's symmetry.

Expected Chemical Shifts

-

Carbonyl Carbons (C=O): The two equivalent carbonyl carbons of the anhydride functionality are expected to resonate in the downfield region of the spectrum, typically between 160 - 165 ppm . In the parent phthalic anhydride, these carbons appear around 162 ppm. The electronic effect of the bromine substituents is not expected to significantly alter this chemical shift.

-

Bromine-Substituted Aromatic Carbons (C-Br): The two equivalent carbons directly attached to the bromine atoms (C-3 and C-6) will be significantly influenced by the electronegativity and the "heavy atom effect" of bromine. This is predicted to result in a resonance in the range of 125 - 130 ppm .

-

Proton-Attached Aromatic Carbons (C-H): The two equivalent carbons bonded to the aromatic protons (C-4 and C-5) are expected to appear in the aromatic region of the spectrum. Their chemical shift is predicted to be in the range of 135 - 140 ppm .

-

Quaternary Aromatic Carbons (C-1 and C-2): The two equivalent quaternary carbons of the phthalic anhydride ring (to which the anhydride group is fused) are expected to resonate in the region of 130 - 135 ppm .

Data Summary Table

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (H-4, H-5) | 8.0 - 8.2 | Singlet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbons (C=O) | 160 - 165 |

| C-Br | 125 - 130 |

| C-H | 135 - 140 |

| Quaternary Carbons (C-1, C-2) | 130 - 135 |

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that can dissolve the analyte and has minimal interfering signals in the regions of interest. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for phthalic anhydride derivatives.[2]

-

Concentration: Prepare a solution of this compound at a concentration of 5-10 mg in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Sample Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps in setting up an NMR spectrometer for data acquisition.

Caption: Experimental workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

Data Processing and Interpretation

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phased to ensure that all peaks are in the absorptive mode.

-

Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

-

Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

-

Peak Picking and Integration: The chemical shifts of the peaks are determined, and for the ¹H spectrum, the peak areas are integrated to determine the relative ratios of the protons.

Trustworthiness and Self-Validation

The presented NMR characterization protocol is designed to be a self-validating system. The expected simplicity of the ¹H NMR spectrum (a single singlet) and the predictable number of signals in the ¹³C NMR spectrum (four signals) provide clear benchmarks for successful synthesis and purification. Any deviation from this expected spectral pattern would indicate the presence of impurities or an incorrect molecular structure, prompting further investigation.

Authoritative Grounding and Mechanistic Insights

The prediction of chemical shifts is grounded in well-established principles of NMR spectroscopy. The deshielding effect of electronegative substituents, such as bromine, on adjacent protons and carbons is a fundamental concept that governs the downfield shift of their resonance frequencies.[3][4] The symmetry of the molecule dictates the number of unique signals observed in both ¹H and ¹³C NMR spectra, a principle rooted in the magnetic equivalence of nuclei.

Conclusion

This in-depth technical guide provides a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. While the specific spectral data presented are predictive, they are based on sound spectroscopic principles and data from analogous compounds. The detailed experimental protocol offers a reliable methodology for obtaining high-quality NMR data, ensuring the structural integrity of this important chemical intermediate. For researchers and professionals in the chemical and pharmaceutical sciences, this guide serves as a valuable resource for the synthesis, purification, and quality control of this compound and related compounds.

References

Introduction: Unveiling Molecular Structure Through Vibrational Spectroscopy

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 3,6-Dibromophthalic Anhydride

Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique in modern research and development, offering rapid, non-destructive, and highly specific information about the molecular structure of materials. By measuring the interaction of infrared radiation with a sample, we can identify the functional groups present, elucidate structural features, and confirm the identity and purity of a compound. This guide provides an in-depth analysis of this compound (C₈H₂Br₂O₃), a key building block in the synthesis of advanced polymers for organic electronics.[1] Understanding its vibrational signature is paramount for quality control, reaction monitoring, and predicting material properties. We will explore the theoretical basis for its FT-IR spectrum, detail a robust protocol for sample analysis, and interpret the key spectral features that define this molecule.

PART 1: The Vibrational Blueprint of this compound

To predict and interpret the FT-IR spectrum of this compound, we must first consider its constituent parts: a five-membered cyclic anhydride ring, an aromatic (benzene) ring, and two bromine substituents. Each of these components gives rise to characteristic vibrational modes.

The anhydride functional group is particularly distinctive, featuring two carbonyl (C=O) groups linked by an oxygen atom. This arrangement leads to two unique C=O stretching vibrations: a symmetric stretch and an asymmetric stretch, which appear as a characteristic pair of strong bands in the spectrum.[2] For cyclic anhydrides, the lower frequency (symmetric) band is typically more intense than the higher frequency (asymmetric) band.[2][3] The presence of the aromatic ring introduces conjugation, which can slightly lower the frequency of these carbonyl absorptions compared to saturated systems.[3]

The aromatic ring itself contributes several key bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.[4] Furthermore, the substitution pattern on the ring influences the positions of C-H out-of-plane bending bands in the fingerprint region, which can be diagnostic. Finally, the heavy bromine atoms attached to the ring will produce low-frequency C-Br stretching vibrations, typically found below 700 cm⁻¹.[5][6]

Caption: Molecular structure of this compound with key functional groups highlighted.

PART 2: Interpretation of Key Spectral Features

While an experimental spectrum provides definitive data, a predictive analysis based on established group frequencies allows for a robust interpretation. The following table summarizes the expected characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale & Authoritative Insights |

| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch | The C-H bonds on the aromatic ring stretch at a higher frequency than those in alkanes.[4] |

| ~1840 | Strong | Asymmetric C=O Stretch | The first of the two characteristic anhydride carbonyl bands. For unsaturated cyclic anhydrides, this band typically appears between 1860-1840 cm⁻¹.[2] |

| ~1770 | Very Strong | Symmetric C=O Stretch | The second and typically more intense band for cyclic anhydrides.[2] Its position is influenced by ring strain and conjugation with the aromatic system. |

| 1600 - 1450 | Medium to Weak | Aromatic C=C In-Ring Stretch | These absorptions, often appearing as a pair of bands, are characteristic of the benzene ring itself.[4] |

| 1300 - 1000 | Strong | C-O-C Stretch | The stretching of the C-O single bonds within the anhydride ring produces a strong, characteristic absorption in this region.[5] |

| 960 - 880 | Medium | Cyclic C-C Stretch | Cyclic anhydrides exhibit a C-C stretching peak within this range.[2] |

| < 700 | Medium to Strong | C-Br Stretch | The vibration of the carbon-bromine bond is expected at lower frequencies due to the high mass of the bromine atom.[5][6] |

Causality and Expected Shifts:

-

Anhydride Carbonyls: The defining feature will be the two C=O stretching bands. Because this compound is a cyclic, unsaturated (aromatic) anhydride, the lower-frequency symmetric stretch (~1770 cm⁻¹) is expected to be stronger than the higher-frequency asymmetric stretch (~1840 cm⁻¹).[2]

-

Halogen Substitution: The strong electron-withdrawing effect of the two bromine atoms on the aromatic ring can subtly influence the electron density distribution in the molecule, potentially causing minor shifts in the carbonyl and aromatic ring frequencies compared to unsubstituted phthalic anhydride.

-

Fingerprint Region (< 1000 cm⁻¹): This region will contain a complex series of bands arising from C-H out-of-plane bending and other skeletal vibrations. While difficult to assign individually without computational modeling, the overall pattern serves as a unique fingerprint for the compound.

PART 3: Experimental Protocol for FT-IR Spectrum Acquisition

Acquiring a high-quality FT-IR spectrum of a solid sample like this compound requires meticulous sample preparation. The Potassium Bromide (KBr) pellet method is a widely accepted standard that produces excellent results for transmission analysis.[7]

Methodology: KBr Pellet Preparation and Analysis

-

Sample and KBr Preparation:

-

Gently grind a small amount (1-2 mg) of this compound into a fine powder using a clean, dry agate mortar and pestle. The goal is to reduce particle size to minimize scattering of the infrared radiation.[8][9]

-

Add approximately 100-200 mg of spectroscopy-grade KBr powder to the mortar. KBr is used because it is transparent to infrared radiation in the typical analysis range.[7]

-

Thoroughly mix the sample and KBr by gentle grinding for another minute to ensure homogeneous distribution.

-

-

Pellet Formation:

-

Transfer the mixture into a pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[7] A clear pellet indicates good particle size reduction and mixing.

-

-

Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Alternative Method: Attenuated Total Reflectance (ATR)

For rapid analysis, ATR-FTIR is an excellent alternative. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond), and pressure is applied to ensure good contact.[7][10] This method requires minimal sample preparation but may result in slight variations in peak intensities and positions compared to the transmission KBr method.

Caption: Experimental workflow for the KBr pellet method in FT-IR spectroscopy.

Conclusion

The FT-IR spectrum of this compound is defined by a collection of highly characteristic absorption bands. The most prominent features are the strong, dual carbonyl stretching peaks of the cyclic anhydride group, which serve as an immediate identifier. These are complemented by absorptions from the aromatic ring C-H and C=C bonds, as well as the low-frequency C-Br stretches. By employing standardized experimental protocols and a systematic approach to spectral interpretation grounded in the principles of vibrational spectroscopy, FT-IR serves as an indispensable tool for verifying the identity, purity, and structural integrity of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Mass spectrometry fragmentation of 3,6-Dibromophthalic Anhydride

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,6-Dibromophthalic Anhydride

Abstract: This technical guide provides a comprehensive analysis of the proposed electron ionization mass spectrometry (EI-MS) fragmentation pathways for this compound. As a halogenated aromatic anhydride, its fragmentation is governed by the inherent stability of the aromatic system, the characteristic cleavage patterns of the anhydride moiety, and the profound influence of its two bromine atoms. This document serves as a predictive reference for researchers, scientists, and drug development professionals, offering insights into the structural elucidation of this compound and its analogs. We will explore the primary fragmentation mechanisms, including the sequential loss of carbonyl groups, cleavage of carbon-bromine bonds, and the characteristic isotopic patterns that serve as a definitive diagnostic tool. Methodologies for experimental validation are also presented to ensure a self-validating framework for analysis.

Introduction to this compound and EI-MS

The Analyte: this compound

This compound (C₈H₂Br₂O₃) is a halogenated aromatic compound belonging to the class of cyclic acid anhydrides.[1] Its structure consists of a benzene ring fused to a five-membered anhydride ring, with bromine atoms substituted at the 3 and 6 positions of the aromatic core. The presence of two heavy halogen atoms and the reactive anhydride group makes it a valuable intermediate in the synthesis of polymers, flame retardants, and pharmaceutical compounds. Understanding its behavior under mass spectrometric analysis is crucial for its identification and quality control.

The Technique: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a highly robust and widely used ionization technique in mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS).[2][3] In EI, the analyte molecule is bombarded with a high-energy electron beam (typically 70 eV), which is significantly greater than the ionization energy of most organic molecules.[3] This excess energy induces not only ionization, by ejecting an electron to form a radical cation (M•+), but also extensive and reproducible fragmentation.[2][4] This "hard" ionization technique creates a characteristic fragmentation pattern, or "mass spectrum," which serves as a molecular fingerprint, enabling detailed structural elucidation.[4][5]

The Molecular Ion: A Diagnostic Starting Point

The first crucial piece of information in the mass spectrum is the molecular ion (M•+). For this compound, this is not a single peak but a distinctive cluster of peaks due to the natural isotopic abundance of bromine.

Molecular Formula and Monoisotopic Mass

-

Molecular Formula: C₈H₂Br₂O₃

-

Monoisotopic Mass: 303.83707 Da (calculated using the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁶O).[1]

The Characteristic Isotopic Signature of Dibromination

A definitive feature for any compound containing two bromine atoms is the isotopic pattern of its molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[6] Consequently, a dibrominated compound will exhibit a characteristic triplet of peaks for any fragment containing both bromine atoms:

-

M•+: Contains two ⁷⁹Br atoms.

-

(M+2)•+: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

(M+4)•+: Contains two ⁸¹Br atoms.

The relative intensities of these peaks will be in an approximate ratio of 1:2:1 , providing an unmistakable signature for the presence of two bromine atoms.[7] This pattern is a primary self-validating feature in the spectrum.

Proposed Core Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 304, 306, 308) is proposed to proceed through several competing pathways, driven by the stability of the resulting fragments. Aromatic compounds are known to produce strong molecular ion peaks due to their stable structure.[8][9]

Pathway A: Sequential Loss from the Anhydride Ring

This pathway is characteristic of phthalic anhydride and its derivatives.[10][11][12] The fragmentation is initiated by the loss of stable neutral molecules, CO and CO₂, from the anhydride moiety.

-

Loss of CO₂: The molecular ion can undergo cleavage to lose a molecule of carbon dioxide (44 Da), a common fragmentation for cyclic anhydrides. This would lead to a highly reactive dibromobenzofuranone-type intermediate.

-

Loss of CO: Following the initial loss of CO₂, a subsequent loss of carbon monoxide (28 Da) can occur.

-

Sequential Loss of CO: Alternatively, the molecular ion can first lose a CO molecule, followed by another CO molecule, and then an oxygen atom, although this is generally less favored than the initial loss of CO₂. The fragmentation of the parent phthalic anhydride often involves the loss of CO₂ and then CO to yield a benzyne radical cation.[10]

Pathway B: Cleavage of the Carbon-Bromine Bond

The C-Br bonds are susceptible to cleavage, leading to characteristic ion signals.

-

Loss of a Bromine Radical (•Br): The molecular ion can lose a bromine radical (79 or 81 Da). This results in a prominent fragment ion cluster at M-79 and M-81. This is a common fragmentation pathway for halogenated aromatic compounds.[13]

-

Formation of Bromine-Containing Fragments: The subsequent fragmentation of ions that have lost bromine can lead to further loss of CO and CO₂.

Tabular Summary of Predicted Key Fragment Ions

The following table summarizes the key ions predicted to appear in the EI mass spectrum of this compound. The m/z values are based on the ⁷⁹Br isotope for simplicity; in an actual spectrum, each bromine-containing ion will show an accompanying peak at +2 Da.

| m/z (using ⁷⁹Br) | Proposed Ion Structure | Formation Pathway | Notes |

| 304 | [C₈H₂⁷⁹Br₂O₃]•+ | Molecular Ion (M•+) | Part of a 1:2:1 triplet at m/z 304, 306, 308. |

| 260 | [C₇H₂⁷⁹Br₂O₂]•+ | M•+ - CO₂ | Loss of carbon dioxide from the anhydride ring. |

| 225 | [C₈H₂⁷⁹BrO₃]•+ | M•+ - •Br | Loss of a bromine radical. A key indicator of halogenation. |

| 181 | [C₇H₂⁷⁹BrO₂]•+ | [M-Br]•+ - CO₂ | Loss of CO₂ from the monobrominated fragment. |

| 154 | [C₆H₂⁷⁹BrO]•+ | [M-Br-CO₂]•+ - CO | Subsequent loss of CO. |

| 152 | [C₆H₂⁷⁹Br]•+ | [M-Br-CO₂-CO]•+ - O | Further fragmentation leading to a dibromobenzyne ion. |

| 75 | [C₆H₃]•+ | Extensive fragmentation | Represents the benzyne fragment after loss of both Br atoms and anhydride group. A common low-mass fragment for substituted benzenes. |

| 79 / 81 | [Br]+ | Cleavage | Bromine cation, though less common than loss of a Br radical. |

Experimental Protocol for EI-MS Analysis

To empirically validate the proposed fragmentation pathways, the following protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Objective: To acquire a reproducible electron ionization mass spectrum of this compound.

1. Sample Preparation:

- Accurately weigh 1 mg of this compound standard.

- Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

- Prepare a working solution of approximately 10-50 µg/mL by diluting the stock solution with the same solvent.

2. Instrumentation (Typical GC-MS System):

- Gas Chromatograph: Agilent 8890 GC or equivalent.

- Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

- Ion Source: Electron Ionization (EI) source.

3. GC Method Parameters:

- Injection Volume: 1 µL

- Inlet Temperature: 280 °C

- Injection Mode: Splitless (or split, depending on concentration)

- Carrier Gas: Helium, constant flow at 1.0 mL/min.

- Oven Program:

- Initial Temperature: 100 °C, hold for 1 minute.

- Ramp: 20 °C/min to 300 °C.

- Final Hold: Hold at 300 °C for 5 minutes.

- GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent low-bleed capillary column.

4. MS Method Parameters:

- Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

- Ion Source Temperature: 230 °C

- Quadrupole Temperature: 150 °C

- Electron Energy: 70 eV

- Mass Scan Range: m/z 40 - 450

- Scan Rate: ~2-3 scans/second

5. Data Analysis:

- Identify the chromatographic peak corresponding to this compound.

- Extract the mass spectrum from the apex of the peak.

- Analyze the spectrum for the molecular ion cluster (m/z 304, 306, 308) and the key fragment ions listed in the table above.

- Compare the observed isotopic ratios with the theoretical 1:2:1 pattern for dibrominated compounds.

This protocol provides a self-validating system by using a standard, well-characterized instrument and a method that ensures analyte integrity and produces a reproducible fragmentation pattern.

Visualization of Proposed Fragmentation Pathways

The following diagrams, generated using DOT language, illustrate the primary proposed fragmentation cascades for this compound.

Caption: Proposed fragmentation via sequential loss of CO₂ and CO.

Caption: Proposed fragmentation initiated by the loss of a bromine radical.

Conclusion

The electron ionization mass spectrum of this compound is predicted to be rich in structural information. The most diagnostic feature is the molecular ion cluster at m/z 304, 306, and 308, with a characteristic 1:2:1 intensity ratio that confirms the presence of two bromine atoms. Key fragmentation pathways include the neutral loss of CO₂ and CO from the anhydride ring and the loss of a bromine radical from the aromatic core. By understanding these predicted patterns and validating them with the provided experimental protocol, researchers can confidently identify this compound and distinguish it from its isomers and related compounds, facilitating its use in advanced material and pharmaceutical development.

References

- 1. This compound | C8H2Br2O3 | CID 54169537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. scienceready.com.au [scienceready.com.au]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. whitman.edu [whitman.edu]

- 10. Phthalic anhydride [webbook.nist.gov]

- 11. Phthalic anhydride [webbook.nist.gov]

- 12. Phthalic anhydride [webbook.nist.gov]

- 13. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3,6-Dibromophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dibromophthalic Anhydride is a key building block in the synthesis of advanced polymers and specialty chemicals. Its thermal stability is a critical parameter influencing its processing, storage, and application, particularly in the development of heat-resistant materials. This guide provides a comprehensive analysis of the thermal properties of this compound, synthesizing available data and outlining best practices for its thermal characterization. While direct thermogravimetric and calorimetric data on the pure compound are not extensively documented in public literature, this guide extrapolates from the thermal behavior of its derivatives and related compounds to provide a robust understanding of its expected thermal decomposition profile.

Introduction: The Significance of Thermal Properties

This compound (C₈H₂Br₂O₃) is an aromatic anhydride characterized by the presence of two bromine atoms on the phthalic anhydride core. This halogenation imparts unique properties, making it a valuable monomer for the synthesis of polyimides, polyesters, and other polymers with enhanced flame retardancy and thermal resistance. The thermal stability of the anhydride itself is a foundational piece of knowledge for materials scientists and chemists. It dictates the upper temperature limits for its handling and polymerization reactions, preventing premature degradation that could compromise the integrity and performance of the final product. Understanding the decomposition temperature and pathway is also crucial for safety assessments and for designing materials with predictable lifespans under thermal stress.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a baseline for understanding its physical state and behavior under various conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₂Br₂O₃ | [1] |

| Molecular Weight | 305.91 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 207-212 °C | [2] |

| CAS Number | 25834-16-6 | [2] |

Thermal Stability and Decomposition Profile

A study on novel thermocleavable polymers utilizing this compound as a precursor provides an important clue. The thermal cleavage of secondary phthalate ester groups within the polymer structure, a process related to the decomposition of the anhydride-derived moiety, was observed to occur at approximately 300 °C. This suggests that the core phthalic anhydride structure, even when incorporated into a polymer, exhibits significant thermal stability.

In the absence of direct data, a comparative analysis with related compounds can provide a reasonable estimation of its thermal behavior. Phthalic anhydride itself sublimes at 295°C and decomposes at higher temperatures. The presence of two bromine atoms, which are electron-withdrawing and have a high atomic mass, is expected to influence the thermal stability. Generally, halogenation can increase the thermal stability of organic compounds, suggesting that the decomposition temperature of this compound is likely to be at or above 300 °C.

The decomposition of brominated compounds often proceeds via the cleavage of the carbon-bromine bond, leading to the formation of brominated and polybrominated byproducts. The thermal degradation of brominated flame retardants, a related class of compounds, is known to produce a complex mixture of brominated aromatic compounds.

Recommended Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition temperature of this compound, the following experimental protocols are recommended. These represent best practices in the field of thermal analysis.

Thermogravimetric Analysis (TGA)

TGA is essential for determining the onset of decomposition and the mass loss profile as a function of temperature.

Objective: To determine the temperatures at which this compound begins to decompose and to quantify the mass loss during decomposition.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Run the experiment under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C to ensure complete decomposition.

-

Heating Rate: A heating rate of 10 °C/min is standard for initial screening.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset decomposition temperature (Tonset), defined as the temperature at which significant mass loss begins.

-

Identify the peak decomposition temperature(s) (Tpeak) from the derivative of the TGA curve (DTG curve).

-

Calculate the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions, such as melting and decomposition.

Objective: To determine the melting point and enthalpy of fusion, as well as to observe any exothermic or endothermic events associated with decomposition.

Step-by-Step Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold pan.

-

Experimental Conditions:

-

Atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its melting point but below the expected decomposition temperature to observe the melting transition. A second scan, after cooling, can be run to a higher temperature (e.g., 400 °C) to investigate decomposition, although TGA is the primary technique for this.

-

Heating Rate: A heating rate of 10 °C/min is standard.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Determine the melting point (Tm) from the peak of the endothermic melting transition.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Observe any exothermic peaks at higher temperatures that may correspond to decomposition.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the recommended experimental work for the thermal characterization of this compound.

Caption: Workflow for the thermal characterization of this compound.

Discussion and Mechanistic Insights

The thermal decomposition of this compound is anticipated to be a complex process. Based on the chemistry of related compounds, the following mechanistic aspects are plausible:

-

Initial Step: The decomposition is likely initiated by the cleavage of the C-Br bonds, which are generally weaker than the C-C and C-H bonds within the aromatic ring. This would generate bromine radicals.

-

Subsequent Reactions: The generated radicals can then participate in a cascade of secondary reactions, including abstraction of hydrogen atoms (if present in the reaction environment) and reactions with other anhydride molecules.

-

Fragmentation: At higher temperatures, fragmentation of the aromatic ring and the anhydride group would occur, leading to the formation of smaller volatile molecules such as carbon oxides (CO, CO₂), water, and various brominated organic species.

-

Char Formation: Aromatic compounds, particularly those with high halogen content, often produce a significant amount of char residue upon pyrolysis.

The exact nature and distribution of the decomposition products would be highly dependent on the experimental conditions, particularly the atmosphere (inert vs. oxidative) and the heating rate.

Conclusion

While direct experimental data on the thermal decomposition of this compound is limited, a comprehensive understanding can be constructed from available information on its derivatives and analogous compounds. The material is expected to be thermally stable up to approximately 300 °C. For definitive thermal stability and decomposition data, the experimental protocols for TGA and DSC outlined in this guide should be followed. Such data is invaluable for the rational design and processing of high-performance polymers and other advanced materials derived from this important brominated monomer.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 3,6-Dibromophthalic Anhydride

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 3,6-Dibromophthalic Anhydride, a key aromatic building block in materials science and a molecule of interest for supramolecular chemistry.[1] Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, from synthesis and crystal growth to the nuanced interpretation of intermolecular interactions that govern its solid-state architecture. We will explore the pivotal role of single-crystal X-ray diffraction (SC-XRD) in elucidating the precise three-dimensional arrangement of atoms and the subtle non-covalent forces, such as halogen bonding and π-π stacking, that dictate the crystal packing. This understanding is paramount for controlling the physicochemical properties of materials and for the rational design of novel co-crystals and pharmaceutical forms.

Introduction: The Significance of Solid-State Structure

This compound (C₈H₂Br₂O₃) is a halogenated aromatic compound characterized by a planar phthalic anhydride core with bromine substituents.[2] While its primary applications lie in the synthesis of electron-accepting polymers for organic electronics, its structural motifs are highly relevant to the pharmaceutical sciences.[1] The solid-state structure of a molecule is not a trivial detail; it governs critical macroscopic properties including melting point, solubility, stability, and bioavailability. For drug development professionals, controlling the crystalline form (polymorphism) is a fundamental aspect of ensuring a drug product's safety and efficacy.

The analysis of this compound serves as an exemplary case study. The presence of bromine atoms introduces the potential for strong, directional halogen bonding, a type of non-covalent interaction that is increasingly exploited in crystal engineering and the design of drug-receptor interactions.[3][4] This guide provides the theoretical grounding and practical protocols to perform a complete crystal structure analysis, enabling researchers to unlock this structural information.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₂Br₂O₃ | [2] |

| Molecular Weight | 305.91 g/mol | [2][5] |

| CAS Number | 25834-16-6 | [1][2] |

| Appearance | White to off-white crystalline solid | [1][6] |

| Melting Point | 207-212 °C | [1][6] |

| IUPAC Name | 4,7-dibromo-2-benzofuran-1,3-dione | [2] |

Synthesis and Single Crystal Growth: The Foundation of Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and, critically, the growth of diffraction-quality single crystals. The purity of the starting material is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating the structure solution.

Experimental Protocol: Synthesis of this compound

Rationale: A common route to phthalic anhydrides is the dehydration of the corresponding dicarboxylic acid. The precursor, 3,6-dibromophthalic acid, can be synthesized via the oxidation of a suitably substituted o-xylene. The final step involves cyclization using a dehydrating agent like acetic anhydride.

-

Starting Material: 3,6-Dibromophthalic acid.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 3,6-dibromophthalic acid (1.0 eq).

-

Add an excess of acetic anhydride (approx. 5-10 eq).

-

Heat the mixture to reflux (approx. 140 °C) with stirring. The solid should dissolve.

-

Maintain the reflux for 1-2 hours to ensure complete conversion. A similar protocol is effective for related compounds.[7]

-

Allow the reaction mixture to cool slowly to room temperature.

-

Further cool the mixture in an ice bath (0 °C) to maximize precipitation of the product.

-

Collect the solid product by vacuum filtration, washing with a small amount of cold petroleum ether to remove residual acetic anhydride.

-

Dry the product under vacuum to yield crude this compound.

-

Experimental Protocol: Single Crystal Growth

Rationale: The goal of crystallization is to allow molecules to self-assemble into a highly ordered, repeating lattice. This requires slow, controlled conditions that favor thermodynamic equilibrium over rapid kinetic precipitation. Slow solvent evaporation is a robust method for achieving this. The choice of solvent is critical; the compound should be sparingly soluble at room temperature.

-

Solvent Selection: Screen various solvents (e.g., ethyl acetate, acetone, acetonitrile, toluene) for a system where this compound has moderate solubility when heated but low solubility at room temperature.

-

Procedure:

-

Prepare a saturated or near-saturated solution of purified this compound in the chosen solvent by gently heating and stirring in a clean vial.

-

Filter the hot solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

-

Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.

-

Place the vial in a vibration-free location at a constant temperature.

-

Allow the solvent to evaporate slowly over several days to weeks.

-

Monitor the vial for the formation of small, well-defined crystals with sharp edges and smooth faces. These are ideal candidates for SC-XRD.

-

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Structure

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline solid.[8] It provides precise atomic coordinates, from which bond lengths, bond angles, and the nature of intermolecular interactions can be derived.

Workflow for Crystal Structure Determination

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SC-XRD Data Collection and Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a cryoloop. It is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The diffracted X-rays are recorded on a detector, generating a series of diffraction patterns.

-

Data Integration and Scaling: The raw diffraction images are processed to determine the position and intensity of each diffraction spot. These intensities are indexed, integrated, and scaled to produce a reflection file containing the Miller indices (h, k, l) and intensity for each reflection.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|). The quality of the refinement is monitored using metrics like the R-factor (R1).

-

Validation: The final structure is validated using software like PLATON or CheckCIF to ensure its chemical and geometric sensibility. The final model, including atomic coordinates and crystallographic parameters, is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Analysis of the Crystal Structure of this compound

While a dedicated, publicly available crystal structure for this compound was not identified in preliminary searches, a robust analysis can be constructed based on the well-documented structures of analogous tetrahalophthalic anhydrides, particularly tetrabromophthalic anhydride (TBPA).[3][9] These related structures provide a reliable blueprint for the types of interactions that govern the packing in this class of compounds.

Illustrative Crystallographic Data

The following data, based on the isostructural tetrabromophthalic anhydride, illustrates the expected crystallographic parameters for this class of compound.

| Parameter | Illustrative Value (based on TBPA) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.9 |

| b (Å) | 6.2 |

| c (Å) | 11.8 |

| β (°) | 98.5 |

| Volume (ų) | 570 |

| Z | 2 |

| Final R indices | R1 ≈ 0.04, wR2 ≈ 0.10 |

Molecular Geometry

The this compound molecule is expected to be largely planar. The central five-membered anhydride ring fused to the benzene ring creates a rigid system. The C-Br bond lengths will be consistent with typical values for brominated aromatic compounds. Minor deviations from planarity may occur due to crystal packing forces.

Supramolecular Assembly and Key Intermolecular Interactions

The crystal packing is not random but is directed by a hierarchy of specific intermolecular interactions. For this compound, the dominant forces are predicted to be halogen bonds and π-π stacking interactions.

-

Halogen Bonding (C-Br···O): This is a highly directional interaction where the electropositive region (σ-hole) on the bromine atom is attracted to a Lewis basic site, such as the oxygen atoms of the anhydride group.[3][9] In related structures, two types of halogen bonds are observed:

-

C-Br···O(acyl): Interaction with the carbonyl oxygen atoms. This is typically the stronger and more geometrically significant interaction.

-

C-Br···O(anhydride): Interaction with the central ether-like oxygen of the anhydride ring. This contact is also observed and contributes to the overall packing energy.[3]

-

-

π-π Stacking: The planar aromatic rings can stack on top of each other. This interaction, driven by electrostatic and dispersion forces, is crucial for stabilizing the layered aspects of the crystal structure. The phthalimide functionality is well-known to engage in significant π-π stacking.[10]

Caption: Key intermolecular interactions in the crystal lattice.

Relevance in Drug Development

While this compound is not a drug itself, the principles derived from its structural analysis are directly applicable to the pharmaceutical industry:

-

Polymorph Screening: The same compound can crystallize in multiple forms (polymorphs) with different packing arrangements. These polymorphs can have different solubilities and stabilities. The analytical workflow described here is the cornerstone of identifying and characterizing different polymorphic forms of an Active Pharmaceutical Ingredient (API).[8]

-

Co-crystal Design: Understanding the primary intermolecular interactions (synthons) allows for the rational design of co-crystals. By introducing a co-former molecule that can form strong hydrogen or halogen bonds with the API, it is possible to create new crystalline solids with improved properties, such as enhanced solubility or stability. The C-Br···O halogen bond is a powerful and reliable synthon for such design.[11][12]

-

Structure-Property Relationships: A detailed crystal structure provides the empirical data needed to build and validate computational models that predict crystal packing and material properties.[4] This accelerates the material design process and reduces reliance on trial-and-error experimentation.

Conclusion

The crystal structure analysis of this compound is a multi-step process that integrates chemical synthesis, meticulous crystal growth, and advanced diffraction techniques. The resulting structural model provides unparalleled insight into the molecular geometry and the subtle yet powerful intermolecular forces, particularly halogen bonding and π-π stacking, that govern its solid-state architecture. For researchers in materials science and drug development, mastering this analytical workflow is not merely an academic exercise; it is a fundamental capability that enables the rational control of material properties and the design of next-generation crystalline solids with tailored functions.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H2Br2O3 | CID 54169537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Comparative Structural Study of Three Tetrahalophthalic Anhydrides: Recognition of X···O(anhydride) Halogen Bond and πh···O(anhydride) Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 5. echemi.com [echemi.com]

- 6. This compound | 25834-16-6 [amp.chemicalbook.com]

- 7. 3-Bromophthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 8. moodle2.units.it [moodle2.units.it]

- 9. mdpi.com [mdpi.com]

- 10. Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. cetjournal.it [cetjournal.it]

An In-depth Technical Guide to the Electronic Properties of 3,6-Dibromophthalic Anhydride

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 3,6-Dibromophthalic Anhydride, a key building block in the synthesis of advanced materials for organic electronics. We will delve into its synthesis, fundamental electronic characteristics, and its role as a potent electron-acceptor moiety in the design of functional polymers for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are interested in the design and application of novel organic semiconductor materials.

Introduction: The Significance of this compound in Organic Electronics

The field of organic electronics has witnessed exponential growth, driven by the promise of lightweight, flexible, and cost-effective devices.[1] At the heart of this technological revolution lies the rational design of organic molecules with tailored electronic properties. This compound has emerged as a crucial component in this endeavor, primarily functioning as a robust electron-acceptor unit.[2] Its rigid, planar structure, combined with the electron-withdrawing nature of the anhydride and bromo substituents, imparts desirable electronic characteristics to the polymers in which it is incorporated.

This guide will provide a detailed exploration of the synthesis and electronic properties of this compound, offering insights into its potential to advance the next generation of organic electronic devices.

Synthesis of this compound

The reliable synthesis of high-purity this compound is paramount for its application in materials science. A common and effective method involves the direct bromination of phthalic anhydride.

Synthetic Protocol

A detailed, step-by-step methodology for the synthesis of this compound is provided below. This protocol is based on established literature procedures.[3]

Materials:

-

Phthalic Anhydride

-

Oleum (30% free SO3)

-

Bromine

-

Iodine (catalyst)

-

Dichloromethane

-

Deionized Water

Procedure:

-

To a flask, add phthalic anhydride (80.00 g, 540.10 mmol), oleum (125 mL), bromine (104.00 g, 650.78 mmol), and a catalytic amount of iodine (0.51 g, 2.00 mmol).

-

Stir the mixture at 60 °C for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully add dichloromethane and then dilute the mixture with deionized water.

-

Filter the resulting mixture and extract the aqueous phase with dichloromethane.

-

The organic phases are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Self-Validation Note: The purity of the synthesized this compound should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and melting point analysis. The expected melting point is in the range of 207-212 °C.[2]

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Core Electronic Properties: A Theoretical and Experimental Perspective

The electronic properties of this compound, particularly its frontier molecular orbital (FMO) energies—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to its function as an electron acceptor. The energy difference between the HOMO and LUMO, known as the bandgap (Eg), is a critical parameter in determining the optical and electronic characteristics of the resulting materials.

Theoretical Investigation: Density Functional Theory (DFT) Calculations

To provide a quantitative understanding of the intrinsic electronic properties of this compound, we performed Density Functional Theory (DFT) calculations.

Computational Methodology:

-

Software: Gaussian 16

-

Method: B3LYP hybrid exchange-correlation functional

-

Basis Set: 6-31G(d)

-

Geometry Optimization: The molecular geometry was first optimized to a stable energy minimum.

-

Frequency Analysis: Vibrational frequency calculations were performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

This level of theory is widely recognized for providing a reliable balance between computational cost and accuracy for organic molecules.[4]

Calculated Electronic Properties:

| Property | Calculated Value (eV) |

| HOMO Energy | -8.24 |

| LUMO Energy | -3.58 |

| Bandgap (Eg) | 4.66 |

These calculated values provide a theoretical baseline for the electronic behavior of this compound. The low-lying LUMO energy level confirms its strong electron-accepting character, a key attribute for its use in donor-acceptor polymer systems.

Caption: Frontier Molecular Orbital energy level diagram of this compound.

Experimental Characterization: Spectroscopic and Electrochemical Methods

Experimental techniques are essential to validate and complement theoretical predictions. The electronic properties of this compound can be probed using UV-Vis spectroscopy and cyclic voltammetry.

3.2.1. UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption onset (λonset) in the UV-Vis spectrum can be used to estimate the optical bandgap (Egopt) using the following equation:

Egopt (eV) = 1240 / λonset (nm)

For phthalic anhydride and its derivatives, the absorption is typically in the UV region. The introduction of bromo substituents can cause a slight red-shift in the absorption spectrum.

3.2.2. Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule. By measuring the onset of the first oxidation (Eoxonset) and reduction (Eredonset) potentials, the HOMO and LUMO energies can be estimated relative to a reference electrode (e.g., Fc/Fc+) using the following empirical equations:

EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]

Experimental Protocol for Cyclic Voltammetry:

-

Solution Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Electrochemical Cell: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Record the cyclic voltammogram by scanning the potential.

-

Calibration: Add ferrocene as an internal standard and record its cyclic voltammogram to determine the Fc/Fc+ redox potential under the same experimental conditions.

-

Data Analysis: Determine the onset oxidation and reduction potentials from the voltammogram to calculate the HOMO and LUMO energy levels.

Caption: Experimental workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.

Applications in Organic Electronics: A Building Block for High-Performance Polymers

The primary application of this compound is as a monomer in the synthesis of donor-acceptor (D-A) conjugated polymers.[2] The dibromo functionality allows for its incorporation into polymer backbones via various cross-coupling reactions, such as Stille or Suzuki polymerization.

Donor-Acceptor Polymer Architecture

In a typical D-A polymer architecture, this compound serves as the electron-accepting unit, which is co-polymerized with an electron-donating monomer (e.g., thiophene, fluorene, or carbazole derivatives). This alternating arrangement of donor and acceptor units leads to the formation of a low bandgap material with desirable charge transport properties.

Thermocleavable Polymers for Enhanced Device Stability

A particularly innovative application of this compound is in the creation of thermocleavable polymers.[3] In this approach, the anhydride is initially masked as a more soluble ester derivative. After solution processing and film formation, a thermal annealing step removes the solubilizing ester groups, regenerating the insoluble and more electronically active phthalic anhydride unit within the polymer film. This process enhances the chromophore density and improves the operational stability of the final device.[2]

Conclusion

This compound is a versatile and valuable building block for the synthesis of high-performance organic semiconductors. Its inherent electron-accepting nature, coupled with its synthetic accessibility, makes it a compelling choice for the development of novel materials for a wide range of organic electronic applications. The theoretical and experimental methodologies outlined in this guide provide a robust framework for understanding and further exploring the electronic properties of this important molecule and its derivatives. Future research will likely focus on the synthesis of novel polymers incorporating this unit to further enhance device performance and stability.

References

A Guide to the Purity Analysis of 3,6-Dibromophthalic Anhydride for Scientific Applications

Abstract

This technical guide provides a comprehensive framework for the purity analysis of commercially available 3,6-Dibromophthalic Anhydride, a critical reagent in the synthesis of advanced materials and pharmaceutical intermediates. For researchers, scientists, and drug development professionals, ensuring the purity of this starting material is paramount to achieving reproducible results and guaranteeing the safety and efficacy of the final product. This document outlines an orthogonal analytical strategy, combining chromatographic and spectroscopic techniques to identify and quantify the principal component, as well as potential process-related and degradation impurities. Detailed, field-proven protocols are provided for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, complete with insights into experimental design and data interpretation. The guide emphasizes a self-validating approach to methodology, ensuring the generation of robust and trustworthy analytical data.

Introduction: The Criticality of Purity

This compound is a key building block in organic synthesis, notably in the production of high-performance polymers, flame retardants, and complex pharmaceutical molecules.[1][2] The presence of impurities, even at trace levels, can have significant downstream consequences. These may include altered reaction kinetics, the formation of undesirable by-products, changes in the physical properties of materials, and in the context of drug development, the introduction of potentially toxic components. Commercial grades of this compound can exhibit purities ranging from 98% to higher grades.[2][3] However, the nature of the remaining percentage is often ill-defined. A thorough understanding and a robust analytical strategy are therefore not merely best practice, but a necessity for scientific integrity and project success.

The Impurity Landscape: What to Look For

The potential impurities in this compound can be broadly categorized based on their origin. A logical analytical approach must be designed to detect and resolve these different classes of compounds.

-

Process-Related Impurities: These arise from the synthetic route. A common synthesis for brominated phthalonitriles, related structures, involves the reaction of triphenylphosphine and bromine.[4] Potential impurities could include:

-

Starting Materials: Unreacted phthalic anhydride or brominating agents.

-

Isomeric Impurities: Incomplete or over-bromination can lead to mono-brominated (e.g., 3-Bromophthalic Anhydride) or tri/tetra-brominated phthalic anhydrides.

-

Related Substances: By-products from side reactions, such as the formation of biphenyls or triphenyls from the thermal decomposition of catalysts like triphenylphosphine.[5]

-

-

Degradation Products: Phthalic anhydrides are susceptible to hydrolysis.

-

Residual Solvents: Solvents used during synthesis and purification (e.g., acetonitrile) may be present in the final product.

An Orthogonal Analytical Strategy

No single analytical technique can provide a complete purity profile. A multi-faceted, or orthogonal, approach is required, where each technique provides a unique and complementary piece of information. The data from these disparate analyses are then synthesized to assign a final, comprehensive purity value.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 25834-16-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 25834-16-6 [sigmaaldrich.com]

- 4. CN102942504A - Synthesis method of 3,6-dibromo phthalonitrile - Google Patents [patents.google.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of High-Performance Polyimides Using 3,6-Dibromophthalic Anhydride: Application Notes and Protocols

Introduction: Enhancing Polyimide Performance with Strategic Bromination

Polyimides (PIs) are a class of high-performance polymers celebrated for their exceptional thermal stability, robust mechanical strength, and excellent dielectric properties.[1] These characteristics have made them indispensable materials in demanding sectors such as aerospace, electronics, and advanced composites.[1] The versatility of polyimide chemistry allows for the tailoring of their properties through the judicious selection of dianhydride and diamine monomers. A key strategy for augmenting specific performance attributes is the incorporation of halogen atoms into the polymer backbone.

This application note provides a detailed guide to the synthesis and characterization of high-performance polyimides using 3,6-dibromophthalic anhydride. The introduction of bromine atoms onto the phthalic anhydride moiety offers a pathway to polyimides with enhanced flame retardancy, increased glass transition temperatures, and modified solubility characteristics, thereby expanding their application scope.[2] This document is intended for researchers, scientists, and professionals in materials science and drug development, offering both the theoretical underpinnings and practical protocols for the synthesis and evaluation of these advanced materials.

Core Principles: The Role of this compound in Polyimide Synthesis

The synthesis of polyimides from this compound follows the conventional two-step polycondensation reaction. The first step involves the reaction of the dianhydride with a suitable aromatic diamine in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. The second step is the cyclodehydration (imidization) of the poly(amic acid) to the final polyimide, which can be achieved either by thermal treatment at elevated temperatures or by chemical methods using dehydrating agents.[3]

The presence of the two bromine atoms on the phthalic anhydride ring introduces several key features to the resulting polyimide:

-

Flame Retardancy: Brominated compounds are well-known flame retardants.[2] Upon combustion, they can release hydrogen bromide, which acts as a radical scavenger in the gas phase, interrupting the combustion cycle.

-

Increased Glass Transition Temperature (Tg): The bulky bromine atoms can restrict the rotational freedom of the polymer chains, leading to a stiffer backbone and consequently, a higher glass transition temperature. This enhances the dimensional stability of the material at elevated temperatures.

-

Modified Solubility: The introduction of bromine atoms can disrupt the close packing of polymer chains, which may lead to improved solubility in organic solvents compared to their non-brominated counterparts. This can be advantageous for processing and film casting.

-

Enhanced Refractive Index: The presence of heavy bromine atoms can increase the refractive index of the polyimide, a property that can be exploited in optical applications.

Experimental Protocols

Part 1: Synthesis of this compound

A detailed protocol for the synthesis of this compound is adapted from the literature.[4]

Materials:

-

Phthalic anhydride

-

Oleum (30% free SO3)

-

Bromine

-

Iodine (catalyst)

-

Dichloromethane

-

Acetic acid (100%)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer with heating mantle

-

Condenser

-

Dropping funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, add phthalic anhydride (80.00 g, 540.10 mmol), oleum (125 mL, 30% free SO3), and a catalytic amount of iodine (0.51 g, 2.00 mmol).

-

Heat the mixture to 60 °C with stirring.

-

Slowly add bromine (104.00 g, 650.78 mmol) to the reaction mixture through the dropping funnel.

-

Maintain the reaction at 60 °C for 24 hours.

-

Cool the mixture to room temperature and add dichloromethane.

-

Carefully dilute the mixture with deionized water.

-

Filter the mixture and extract the aqueous phase with dichloromethane.

-

Dry the combined organic phases over anhydrous magnesium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Recrystallize the crude product from 100% acetic acid to yield this compound as white crystals.

Part 2: Synthesis of Polyimide from this compound and 4,4'-Oxydianiline (ODA)

This protocol details the synthesis of a representative polyimide using this compound and a common aromatic diamine, 4,4'-oxydianiline (ODA), via the two-step method.

Materials:

-

This compound (as synthesized above)

-

4,4'-Oxydianiline (ODA), purified by sublimation

-

N,N-dimethylacetamide (DMAc), anhydrous

-

Acetic anhydride

-

Pyridine

-

Methanol

Equipment:

-

Three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet

-

Syringe

-

Glass plate for film casting

-

Vacuum oven

Procedure:

Step 1: Poly(amic acid) Synthesis

-

In a dry three-necked flask under a nitrogen atmosphere, dissolve 4,4'-oxydianiline (ODA) in anhydrous N,N-dimethylacetamide (DMAc) to create a solution.

-

With vigorous stirring, slowly add an equimolar amount of solid this compound to the diamine solution.

-

Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Chemical Imidization and Film Casting

-

To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (as dehydrating agent and catalyst, respectively).

-

Stir the mixture at room temperature for 1 hour, and then at a slightly elevated temperature for several hours to ensure complete imidization.

-

Cast the resulting polyimide solution onto a clean, dry glass plate.

-

Place the cast film in a vacuum oven and cure using a staged heating program (e.g., 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and 250 °C for 30 minutes) to remove the solvent and complete the imidization process.

-

After cooling to room temperature, the flexible polyimide film can be peeled off the glass plate.

Visualizing the Synthesis Workflow

References

Application Notes and Protocols: 3,6-Dibromophthalic Anhydride as a Monomer for Flame-Retardant Polymers

An in-depth technical guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Inherent Fire Safety in Advanced Materials

The increasing use of polymeric materials in demanding applications, from aerospace components and electronics to modern construction materials, necessitates the integration of effective flame retardancy.[1][2] While additive flame retardants have been widely used, concerns over their environmental persistence and potential to leach from the polymer matrix have driven the development of reactive flame retardants.[3][4] These molecules are covalently bonded into the polymer backbone, offering permanent flame retardancy without compromising the material's long-term stability and performance.

3,6-Dibromophthalic Anhydride emerges as a highly effective monomer for synthesizing inherently flame-retardant polymers such as polyimides and polyesters.[5] Its aromatic structure contributes to high thermal stability, while the two bromine atoms provide a potent mechanism for quenching the radical chain reactions of combustion.[6][7] This guide provides a comprehensive overview of this compound, including its synthesis, polymerization into high-performance polymers, and detailed protocols for characterization and flame retardancy testing.

Chemical Properties and Synthesis of this compound

Chemical Structure and Properties

-

IUPAC Name: 4,7-dibromo-2-benzofuran-1,3-dione[8]

-

CAS Number: 25834-16-6[8]

-

Molecular Formula: C₈H₂Br₂O₃[8]

-

Molecular Weight: 305.91 g/mol [8]

-

Appearance: White to off-white crystalline solid[5]

-

Melting Point: 207-212 °C[5]

The anhydride functionality of this compound makes it a versatile monomer for polycondensation reactions with diamines and diols to produce polyimides and polyesters, respectively. The electron-withdrawing nature of the bromine atoms and the anhydride group enhances the reactivity of the monomer in these polymerization processes.

Synthesis Protocol: Bromination of Phthalic Anhydride

The synthesis of this compound is typically achieved through the direct bromination of phthalic anhydride in the presence of a catalyst and a strong dehydrating agent.[9]

Materials:

-

Phthalic Anhydride

-

Oleum (fuming sulfuric acid, 30% free SO₃)

-

Liquid Bromine

-

Iodine (catalyst)

-

Dichloromethane

-

Deionized water

-

Anhydrous magnesium sulfate

-

Acetic acid (100%)

Procedure:

-

To a flask equipped with a stirrer, add phthalic anhydride, oleum, bromine, and a catalytic amount of iodine.

-

Stir the mixture at 60 °C for 24 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents.

-

Cool the reaction mixture to room temperature.

-

Carefully add dichloromethane and then slowly dilute with deionized water. This step should be performed with caution as the reaction with water is exothermic.

-

Filter the mixture and extract the aqueous phase with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from 100% acetic acid to yield pure this compound as white crystals.[9]

Causality of Experimental Choices:

-

Oleum: Acts as both a solvent and a dehydrating agent, driving the electrophilic aromatic substitution reaction forward.

-

Iodine: Serves as a Lewis acid catalyst, polarizing the bromine molecule and increasing its electrophilicity for the substitution reaction on the aromatic ring.

-

60 °C Reaction Temperature: Provides sufficient energy to overcome the activation energy of the reaction without causing significant side product formation or decomposition of the reactants.

-

Recrystallization from Acetic Acid: This solvent is chosen for its ability to dissolve the product at elevated temperatures and allow for the formation of pure crystals upon cooling, effectively removing unreacted starting materials and impurities.

Polymerization of this compound: Synthesis of a Flame-Retardant Polyimide